Brompheniramine maleate

Catalog No.
S522150
CAS No.
980-71-2
M.F
C20H23BrN2O4
M. Wt
435.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brompheniramine maleate

CAS Number

980-71-2

Product Name

Brompheniramine maleate

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SRGKFVAASLQVBO-BTJKTKAUSA-N

SMILES

Array

Synonyms

Brompheniramine, Brompheniramine Maleate, Brompheniramine Maleate (1:1), Chlorphed, Dimetane, Dimetane Ten, Dimetane-Ten, Dimetapp Allergy, Maleate, Brompheniramine, Oraminic 2, Oraminic-2, p Bromdylamine, p-Bromdylamine, para Bromdylamine, para-Bromdylamine

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Brompheniramine maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Brompheniramine maleate is the maleate salt of brompheniramine, a first-generation alkylamine antihistamine.[1][2] The conversion of the parent compound, a basic amine, into a crystalline maleate salt is a critical formulation step designed to improve physicochemical properties essential for both research and manufacturing.[3] This salt form provides a stable, solid material with a defined melting point and improved handling characteristics compared to the free base, making it suitable for use as a pharmaceutical primary standard and for incorporation into various dosage forms.[4][5]

Substituting Brompheniramine maleate with its free base, a different salt form, or even a closely related halogenated analog like chlorpheniramine maleate can introduce significant process variability. The maleate salt form is explicitly selected to confer specific, advantageous properties, such as enhanced aqueous solubility, a sharp melting range for identity confirmation, and crystalline stability for reliable handling and formulation.[3][5][6] The free base may exhibit different solubility profiles and physical states (e.g., oily vs. solid), complicating accurate weighing and dissolution.[7] Furthermore, structural analogs like chlorpheniramine, while in the same class, have distinct impurity profiles and chromatographic retention times, making them unsuitable as direct drop-in replacements in validated analytical methods or established formulations without extensive re-qualification.[8][9]

Superior Handling and Processability: Defined Crystalline Solid with High Thermal Stability

Brompheniramine maleate is a white, crystalline powder, a physical form that is significantly more advantageous for handling, weighing, and formulation than the parent free base, which may be an oil or amorphous solid.[3][5] The maleate salt exhibits a sharp and well-defined melting range between 130 °C and 135 °C, which serves as a critical quality control parameter for identity and purity.[5] This contrasts with the free base or cruder forms, which would lack a distinct melting point. Furthermore, thermogravimetric analysis (TGA) would show a single-step mass loss for the pure salt upon decomposition, unlike impure or hydrated forms which would show multiple mass loss events at lower temperatures, such as the loss of residual solvents or water.[10][11]

Evidence DimensionMelting Point & Physical Form
Target Compound DataCrystalline solid with a melting range of 130-135 °C
Comparator Or BaselineBrompheniramine free base (potentially oily or non-crystalline solid without a sharp melting point)
Quantified DifferenceProvides a distinct, verifiable thermal transition point not present in the free base.
ConditionsStandard thermal analysis (e.g., Differential Scanning Calorimetry, Melting Point Apparatus) as per USP monograph.[5]

A defined crystalline structure and sharp melting point ensure batch-to-batch consistency, simplify quality control, and improve handling and processability in manufacturing workflows.

Enhanced Aqueous Solubility for Formulation and Bioavailability Studies

The maleate salt form of brompheniramine is characterized as being 'freely soluble' in water.[3][6] Specifically, 1 gram of brompheniramine maleate dissolves in approximately 5 mL of water. This high aqueous solubility is a direct result of the salt formation and is a stark contrast to the parent free base, which as a lipophilic molecule (AlogP ~3.93) is expected to have very poor water solubility.[12] This property is critical for preparing aqueous stock solutions for in-vitro assays or developing liquid oral and parenteral dosage forms.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble (approx. 1 g in 5 mL of water)
Comparator Or BaselineBrompheniramine free base (expected to be poorly soluble)
Quantified DifferenceSignificant, multi-order-of-magnitude improvement in water solubility compared to the parent amine.
ConditionsStandard solubility assessment in water.

High aqueous solubility simplifies the preparation of concentrated stock solutions for research and is a prerequisite for developing stable, homogeneous liquid formulations for oral or injectable administration.

Suitability as a Certified Analytical Standard for Quality Control Assays

Brompheniramine maleate is designated as a United States Pharmacopeia (USP) Reference Standard, confirming its high purity, stability, and suitability for quantitative analysis.[4][5] The USP monograph specifies its use in assays for finished products like tablets and oral solutions, requiring a purity of not less than 98.0% and not more than 100.5% (dried basis).[5] This level of certification and defined purity is unavailable for the free base or non-pharmacopeial grade material, which would be unsuitable for assays requiring a traceable, certified reference material for calibration and system suitability tests.

Evidence DimensionPurity & Certification
Target Compound DataNLT 98.0% and NMT 100.5% purity; designated as a USP Reference Standard
Comparator Or BaselineNon-pharmacopeial grade material or free base without official certification or guaranteed purity range.
Quantified DifferenceMeets stringent USP purity specifications and provides official traceability for regulatory compliance.
ConditionsAs per USP monograph for Brompheniramine Maleate, including titrimetric and chromatographic assays.[5]

Procuring the USP grade material is non-negotiable for quality control labs performing release testing or method validation under regulated environments, as it ensures assay accuracy and regulatory acceptance.

Development of Certified Reference Standards for HPLC and GC Assays

The specified high purity (≥98.0%) and status as a USP Reference Standard make this compound the required choice for preparing calibration standards and system suitability solutions in quality control laboratories.[4][5] Its use is essential for the quantitative analysis of brompheniramine in finished pharmaceutical products.

Formulation of Aqueous-Based Oral Solutions and Syrups

The high aqueous solubility of the maleate salt is a key enabling property for creating stable, clear, and homogeneous liquid dosage forms.[3][13] Studies have demonstrated the long-term chemical stability of brompheniramine maleate in oral liquid formulations for over 200 days at room temperature, a critical factor for product development.[13]

Preclinical In-Vitro and In-Vivo Pharmacological Studies

For comparative pharmacology or mechanism-of-action studies, the well-defined, highly soluble, and pure maleate salt ensures accurate and reproducible dosing. Its solubility facilitates preparation of physiological buffers for cell-based assays or solutions for animal administration, avoiding the complications of handling a less soluble or non-crystalline free base.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

434.08412 Da

Monoisotopic Mass

434.08412 Da

Heavy Atom Count

27

Appearance

Assay:≥95%A crystalline solid

UNII

IXA7C9ZN03

Related CAS

86-22-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihistamines

Pharmacology

Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

980-71-2

Metabolism Metabolites

Hepatic (cytochrome P-450 system), some renal.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1): INACTIVE

Dates

Last modified: 09-13-2023

Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).

Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).

Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.

Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.

Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.

Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.

Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.

L.A. Walter, U.S. Patent 3,061,517 (1962)

L.A. Walter, U.S. Patent 3,030,371 (1962)

Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.

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